5-Methyl-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Pyridine Ring: : The initial step often involves the cyclization of appropriate precursors to form the pyridine ring. This can be achieved through reactions such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
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Introduction of the Sulfanylidene Group: : The sulfanylidene group can be introduced via thiolation reactions. This step may involve the use of reagents like thiourea or other sulfur-containing compounds under controlled conditions.
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Methylation: : The methyl group is typically introduced through alkylation reactions. Methyl iodide or dimethyl sulfate can be used as methylating agents in the presence of a base.
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Carboxylation: : The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring or the sulfanylidene group, potentially converting the latter to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine ring, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, reduced pyridine derivatives.
Substitution Products: Halogenated pyridines, alkylated or arylated derivatives.
Scientific Research Applications
5-Methyl-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfanylidene group can participate in redox reactions, influencing cellular oxidative stress levels. The carboxylic acid group can form hydrogen bonds, affecting the compound’s binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Sulfanylidene-1,2-dihydropyridine-3-carboxylic acid: Lacks the methyl group, which may affect its reactivity and biological activity.
5-Methyl-1,2-dihydropyridine-3-carboxylic acid: Lacks the sulfanylidene group, potentially altering its redox properties.
2-Sulfanylidene-1,2-dihydropyridine-4-carboxylic acid: The carboxylic acid group is positioned differently, which can influence its chemical behavior and interactions.
Uniqueness
5-Methyl-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid is unique due to the combination of its substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-methyl-2-sulfanylidene-1H-pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c1-4-2-5(7(9)10)6(11)8-3-4/h2-3H,1H3,(H,8,11)(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJVQJBCVAZFDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=S)C(=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00577626 | |
Record name | 5-Methyl-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00577626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125163-18-0 | |
Record name | 5-Methyl-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00577626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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